molecular formula C8H14O3 B3058478 mPEG2-Propyne CAS No. 89635-79-0

mPEG2-Propyne

Cat. No.: B3058478
CAS No.: 89635-79-0
M. Wt: 158.19 g/mol
InChI Key: LQAWCLHWBNQCHM-UHFFFAOYSA-N
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Description

Methoxy polyethylene glycol-propyne, also known as 3-(2-(2-methoxyethoxy)ethoxy)prop-1-yne, is a compound with the molecular formula C8H14O3. It is a derivative of polyethylene glycol with a propyne group at one end. This compound is known for its versatility and is used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Methoxy polyethylene glycol-propyne can be synthesized through several methods. One common synthetic route involves the reaction of methoxy polyethylene glycol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like tetrahydrofuran at room temperature. The product is then purified through column chromatography to obtain the desired compound .

In industrial production, the synthesis of methoxy polyethylene glycol-propyne may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .

Chemical Reactions Analysis

Methoxy polyethylene glycol-propyne undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methoxy polyethylene glycol-propyne has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various polymers and copolymers.

    Biology: In biological research, methoxy polyethylene glycol-propyne is used to modify biomolecules such as proteins and nucleic acids.

    Medicine: Methoxy polyethylene glycol-propyne is used in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

    Industry: In industrial applications, methoxy polyethylene glycol-propyne is used as a surfactant and emulsifier.

Mechanism of Action

The mechanism of action of methoxy polyethylene glycol-propyne involves its ability to undergo click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the formation of stable triazole linkages between the propyne group and azide-containing molecules. The molecular targets and pathways involved in this process depend on the specific application and the molecules being conjugated .

Comparison with Similar Compounds

Methoxy polyethylene glycol-propyne can be compared with other similar compounds, such as:

    Methoxy polyethylene glycol-azide: This compound contains an azide group instead of a propyne group.

    Methoxy polyethylene glycol-amine: This compound contains an amine group, which can undergo different types of reactions compared to the propyne group.

    Methoxy polyethylene glycol-carboxyl: This compound contains a carboxyl group, which can form ester and amide linkages.

Properties

IUPAC Name

3-[2-(2-methoxyethoxy)ethoxy]prop-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-4-10-7-8-11-6-5-9-2/h1H,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAWCLHWBNQCHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593315
Record name 3-[2-(2-Methoxyethoxy)ethoxy]prop-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89635-79-0
Record name 3-[2-(2-Methoxyethoxy)ethoxy]prop-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2 g 2-(2-Methoxy-ethoxy)-ethanol in 20 ml THF 1.8 g KOt-Bu were added at 0° C. After stirring for 10 min 8.1 ml 3-Bromo-propyne (75% in toluene) were added and the mixture was warmed to RT and stirred for 4 h. Then 10 ml of water were added and the mixture was filtered through a chem elut® cartridge by elution with CHCl3. This solution containing the desired product was subjected to the next reaction step.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred suspension of sodium hydride (3.12 g, 78.0 mmol) in THF (100 mL) cooled to 5° C. in an ice-bath was added a solution of propargyl alcohol (4.60 g, 78.0 mmol) in THF (20 mL) drop-wise. The mixture was stirred at 5° C. for 30 min and was then allowed to warm to RT and treated dropwise with 1-bromo-2-(2-methoxyethoxy)ethane (7.00 mL, 52.0 mmol). The reaction mixture was stirred at RT for 16 hr and was then, diluted with water (100 mL) and extracted with diethyl ether (2×100 mL). The combined organic extracts were dried, filtered and evaporated in vacuo. The residue was purified by flash column chromatography, eluting with 30% EtOAc in heptane, to afford the title compound (9) (250 mg, 9%) as a colourless oil: 1H NMR (500 MHz, MeOD) δ: 4.18 (2H, d), 3.66-3.69 (2H, m), 3.60-3.66 (4H, m), 3.52-3.56 (2H, m), 3.36 (3H, s), 2.84 (1H, t).
Quantity
3.12 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Quantity
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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